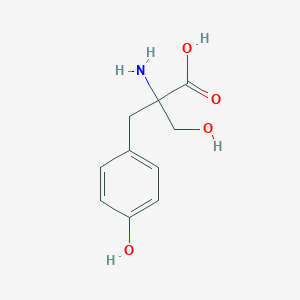
2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives of 2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been achieved to enhance chemical stability and liposolubility. These synthesis processes involve steps designed to preserve the molecule's bioactive core while improving its physicochemical properties for further applications. The methodologies include reactions under controlled conditions, ensuring high yield and purity of the desired products (Lei Chen et al., 2016).
Molecular Structure Analysis
The molecular structure and stereochemistry of synthesized derivatives have been determined using advanced techniques such as X-ray single crystal diffraction analysis. This analytical approach provides detailed insights into the molecular conformation, bond lengths, angles, and overall geometry, which are crucial for understanding the molecule's chemical behavior and reactivity (Lei Chen et al., 2016).
Chemical Reactions and Properties
2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid and its derivatives participate in a range of chemical reactions, including halolactonization and hydroxylation, to yield various functionalized compounds. These reactions are facilitated by the molecule's active functional groups, allowing for the sequential transformation and synthesis of complex structures with high specificity and efficiency (Shengming Ma et al., 2004).
科学的研究の応用
Cosmetic and Therapeutic Applications
Hydroxy acids, including 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, are utilized extensively in cosmetic and therapeutic formulations due to their beneficial effects on the skin. These compounds are integral to treatments aimed at improving photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their biological mechanisms, while partially understood, indicate significant potential in dermatologic applications. However, the biological mechanisms underpinning these effects require further elucidation (Kornhauser, Coelho, & Hearing, 2010).
Bioefficacy in Animal Nutrition
2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid's derivatives, such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBA), demonstrate varied bioefficacy compared to DL-methionine in animal nutrition. These compounds exhibit differences in absorption, metabolism, and efficacy in monogastric animals, impacting feed consumption and growth rates. The evidence suggests that these differences in growth response are due to variations in intake and metabolism, rather than inefficient conversion to methionine (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).
Drug Synthesis Applications
Levulinic acid (LEV), derived from biomass, has emerged as a key building block in drug synthesis, showcasing the potential of biomass-derived chemicals in pharmaceutical applications. LEV and its derivatives facilitate the synthesis of various drugs, offering a cleaner, cost-effective approach to drug development. This underscores the adaptability and utility of biomass derivatives in medicinal chemistry, highlighting the versatility of compounds like 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid in the synthesis of pharmaceuticals (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Spectroscopic and Conformational Studies
The spin label amino acid TOAC, an analog of 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, has been extensively used in the study of peptides. Its incorporation into peptides allows for the analysis of peptide backbone dynamics and secondary structure through spectroscopic techniques. This highlights the compound's significance in biochemical research, particularly in understanding peptide behavior and interactions (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
特性
IUPAC Name |
2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAABALABGCGPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398918 |
Source


|
| Record name | (+)-alpha-Hydroxymethyl tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid | |
CAS RN |
134309-86-7 |
Source


|
| Record name | (+)-alpha-Hydroxymethyl tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


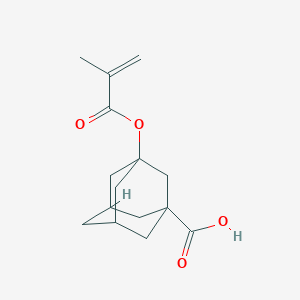
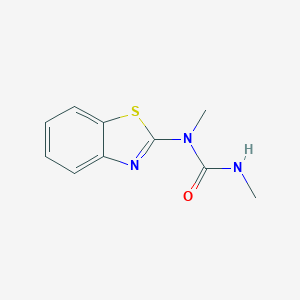




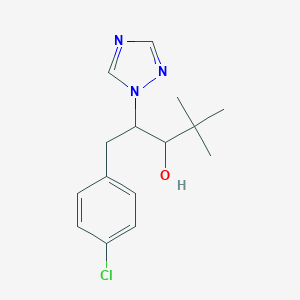



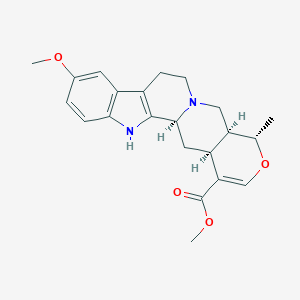

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)